6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline
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Overview
Description
“6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline” is a chemical compound with the molecular formula C13H15NO2 . Its average mass is 217.264 Da and its monoisotopic mass is 217.110275 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline” are defined by its molecular formula C13H15NO2 . Its average mass is 217.264 Da and its monoisotopic mass is 217.110275 Da .Scientific Research Applications
Conformational and Configurational Disorder Studies
The molecule 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline and its derivatives have been studied for their unique conformational and configurational properties. Cuervo et al. (2009) investigated two derivatives, observing a conformational intermediate between envelope and half-chair forms, along with enantiomeric configurations leading to positional disorder. This study highlighted the complex chain formations and pi-stacked hydrogen-bonded chains present in these molecules, contributing to our understanding of molecular interactions in related compounds (Cuervo, Abonía, Cobo, & Glidewell, 2009).
Advances in Synthesis Techniques
Recent advancements in the synthesis of derivatives of 6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline have led to more efficient and eco-friendly methods. Patel and Patel (2019) showcased a novel one-pot pseudo four-component reaction, demonstrating a regioselective approach to construct functionalized 6,8-dihydro-1'H,5H-spiro[[1,3]dioxolo[4,5-g]quinoline-7,5'-pyrimidine]-2',4',6' (3'H)-trione scaffolds. This method emphasized the importance of sustainable catalysts and highlighted the high purity and diastereoselectivity of the synthesized compounds (Patel & Patel, 2019).
Li (2015) contributed to this field by developing an effective method for the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate. The resulting product, ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, was obtained with an improved yield compared to previous methods. This study not only provided a more efficient synthesis pathway but also extended the application of the resulting product to synthesize symmetrical diethers containing 2-quinolylmethoxyphenyl (Li, 2015).
Green Chemistry and Catalysis
The focus on green chemistry and sustainable methods has been evident in recent research. Bhardwaj, Singh, and Singh (2019) detailed an eco-compatible sonochemical synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using TiO2 nanoparticles. This method not only emphasized high yield and operational simplicity but also stressed the importance of environmentally friendly procedures (Bhardwaj, Singh, & Singh, 2019).
Azarifar and Sheikh (2012) explored an ultrasound-accelerated one-pot synthesis of related derivatives under catalyst-free and solvent-free conditions, highlighting the environmentally friendly nature of this protocol (Azarifar & Sheikh, 2012).
properties
IUPAC Name |
6,6,8-trimethyl-5H-[1,3]dioxolo[4,5-g]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-8-6-13(2,3)14-10-5-12-11(4-9(8)10)15-7-16-12/h4-6,14H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMOHNXWLCCTQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=CC3=C(C=C12)OCO3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6,8-Trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.